Coniferaldehído

Descripción general

Descripción

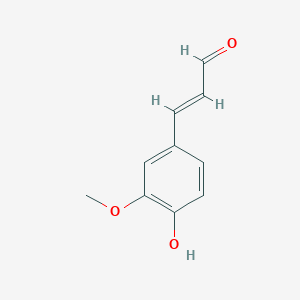

Ferulaldehído, también conocido como coniferilaldehído, es un compuesto orgánico natural que pertenece a la clase de los cinamaldehídos. Se caracteriza por la presencia de un grupo hidroxilo en la posición 4 y un grupo metoxi en la posición 3 en la estructura del cinamaldehído. El ferulaldehído es un producto de degradación de los polifenoles y se encuentra en diversas plantas, incluidas las que se utilizan en la medicina tradicional y los alimentos saludables. Es conocido por sus propiedades antiinflamatorias, antioxidantes y antimicrobianas .

Aplicaciones Científicas De Investigación

El ferulaldehído tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos y polímeros.

Medicina: Se investiga por sus propiedades antiinflamatorias, antioxidantes y antimicrobianas.

Industria: Se utiliza en la producción de fragancias, sabores y como aditivo en productos alimenticios y cosméticos.

Mecanismo De Acción

El ferulaldehído ejerce sus efectos a través de diversos objetivos y vías moleculares:

Antiinflamatorio: Inhibe la activación de las vías del factor nuclear kappa B (NF-κB) y la quinasa N-terminal c-Jun (JNK), reduciendo la producción de citocinas proinflamatorias.

Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo mejorando la actividad de las enzimas antioxidantes.

Antimicrobiano: Altera las membranas celulares microbianas e inhibe el crecimiento de bacterias y hongos.

Análisis Bioquímico

Biochemical Properties

Coniferaldehyde plays a significant role in biochemical reactions, particularly in the biosynthesis of lignin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor to sinapaldehyde via hydroxylation mediated by coniferaldehyde 5-hydroxylase . Furthermore, coniferaldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes .

Cellular Effects

Coniferaldehyde has notable effects on various types of cells and cellular processes. It is incorporated into lignified cells, a process controlled by autonomous biosynthetic routes for each cell type, distinct cell-to-cell cooperation between specific cell types, and cell wall layer-specific accumulation capacity . This tightly regulates coniferaldehyde residue accumulation in specific cell types to adapt their property and/or function to developmental and/or environmental changes .

Molecular Mechanism

At the molecular level, coniferaldehyde exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of the Nrf2/HO-1 signaling pathway, which has been associated with protective effects against osteoarthritis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coniferaldehyde change over time. For instance, it has been observed that coniferaldehyde incorporation in lignified cells is controlled by distinct cell-to-cell cooperation between specific cell types and cell wall layer-specific accumulation capacity .

Dosage Effects in Animal Models

In animal models, the effects of coniferaldehyde vary with different dosages. For example, coniferaldehyde has been shown to effectively abolish brain Aβ deposits and reduce the level of toxic soluble Aβ peptides, thus eliminating AD-like pathological changes in the hippocampus and cerebral cortex and preserving learning and memory capacity of the mice .

Metabolic Pathways

Coniferaldehyde is involved in several metabolic pathways. It is a key player in the phenylpropanoid pathway, which leads to the biosynthesis of lignin . It is also involved in the metabolism of caffeic aldehyde via a catechol-O-methylation-pattern2 reaction catalyzed by the enzyme catechol O-methyltransferase .

Transport and Distribution

Coniferaldehyde is transported and distributed within cells and tissues as part of the lignin biosynthesis process. It is incorporated into the cell walls of specialized cell types, enabling plants to stand upright and conduct water and minerals .

Subcellular Localization

Coniferaldehyde is localized in the endoplasmic reticulum, where it participates in the biosynthesis of lignin . Its activity and function are influenced by its subcellular localization, which is crucial for its role in plant structural integrity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ferulaldehído se puede sintetizar mediante varios métodos:

Oxidación de Alcohol Coniferílico: El alcohol coniferílico se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para producir ferulaldehído.

Reducción de Ácido Coniferílico: El ácido coniferílico se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio para producir ferulaldehído.

Escisión de Lignina: El ferulaldehído también se puede obtener como un producto de degradación durante la escisión de la lignina, un polímero complejo que se encuentra en las paredes celulares de las plantas.

Métodos de Producción Industrial

La producción industrial de ferulaldehído suele implicar la extracción y purificación de fuentes vegetales ricas en lignina. El proceso incluye:

Extracción: Los materiales vegetales se someten a extracción con disolventes para aislar la lignina.

Hidrólisis: La lignina extraída se hidroliza en condiciones ácidas o alcalinas para descomponer el polímero y liberar ferulaldehído.

Purificación: El ferulaldehído bruto se purifica utilizando técnicas como la destilación o la cromatografía para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ferulaldehído experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Condiciones de Reacción: Las reacciones suelen llevarse a cabo a temperaturas y pH controlados para garantizar la formación del producto deseado.

Principales Productos Formados

Ácido Ferúlico: Formado a través de la oxidación del ferulaldehído.

Alcohol Coniferílico: Formado a través de la reducción del ferulaldehído.

Comparación Con Compuestos Similares

El ferulaldehído es similar a otros cinamaldehídos, como:

La combinación única de grupos funcionales del ferulaldehído lo convierte en un compuesto versátil con propiedades químicas y biológicas distintas.

Actividad Biológica

Coniferaldehyde (CFA) is a phenolic compound predominantly found in various plants, particularly in the essential oils of coniferous trees. It is recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-carcinogenic effects. This article explores the biological activity of coniferaldehyde based on recent research findings, case studies, and relevant data.

Neuroprotective Effects

Recent studies have highlighted the potential of coniferaldehyde as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

- Mechanism of Action : Coniferaldehyde has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to increased expression of antioxidant enzymes and enhances mitochondrial function, thereby promoting neuronal viability .

- Research Findings : In a study involving an APP/PS1 mouse model of Alzheimer's disease, administration of CFA significantly improved learning and memory capabilities while reducing amyloid-beta (Aβ) deposits in the brain. The treatment resulted in a notable decrease in toxic soluble Aβ peptides and preserved neuronal integrity .

Anti-Inflammatory Properties

Coniferaldehyde exhibits significant anti-inflammatory effects through its action on immune cells.

- Cellular Studies : In RAW264.7 macrophage cells, CFA inhibited lipopolysaccharide (LPS)-induced apoptosis via the PKC α/β II/Nrf-2/HO-1 dependent pathway. This suggests its potential in managing inflammatory conditions by modulating macrophage activity .

- Case Study : In a murine model of osteoarthritis, CFA treatment reduced the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines such as IL-1 and IL-6, indicating its therapeutic potential against joint inflammation .

Anticancer Potential

The compound also shows promise in cancer research.

- In Vitro Studies : Coniferaldehyde has demonstrated anti-proliferative activity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in HeLa cells with an IC50 value that indicates significant potency compared to standard chemotherapy agents .

- Mechanism : The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression through oxidative stress pathways and modulation of signaling cascades related to cancer cell survival .

Summary of Biological Activities

The following table summarizes the biological activities of coniferaldehyde along with their respective mechanisms:

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBBWMURDFHNE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174685 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-42-7 | |

| Record name | trans-Coniferaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of coniferaldehyde?

A1: The molecular formula of coniferaldehyde is C10H10O3 and its molecular weight is 178.18 g/mol.

Q2: How can coniferaldehyde be detected and quantified in wood and pulp samples?

A2: Several methods can be used to detect and quantify coniferaldehyde in wood and pulp samples. Fourier-transform Raman spectroscopy can identify specific Raman contributions at 1133 cm-1 that represent coniferaldehyde structures. [] Another technique uses the Wiesner test (phloroglucinol/HCl) for the quantitative in situ analysis of coniferaldehyde incorporation in lignin. []

Q3: Which spectroscopic techniques are useful for analyzing coniferaldehyde and its derivatives?

A3: NMR spectroscopy, particularly 2D 1H-13C correlated NMR, is highly valuable for identifying and characterizing coniferaldehyde and its derivatives in lignins. [] UV-VIS spectroscopy is also helpful for monitoring changes in coniferaldehyde content during reactions or treatments, particularly in the context of lignin analysis. [, , , , ]

Q4: What is the role of coniferaldehyde in lignin biosynthesis?

A4: Coniferaldehyde is a key intermediate in the biosynthesis of lignin, a complex phenolic polymer that strengthens and waterproofs plant cell walls. [] Traditionally considered a minor component, its significance increases in plants deficient in cinnamyl alcohol dehydrogenase (CAD), where it incorporates into lignin at higher levels. [, ]

Q5: How does CAD deficiency impact the incorporation of coniferaldehyde into lignin?

A5: CAD deficiency leads to an accumulation of hydroxycinnamaldehydes, including coniferaldehyde, at the expense of traditional monolignols. [, ] This results in lignins with elevated coniferaldehyde levels and altered structures, often characterized by increased 8-O-4 and 8-8 coupled units. [, , ]

Q6: What are the implications of increased coniferaldehyde incorporation on lignin properties and plant utilization?

A6: Lignins with elevated coniferaldehyde levels tend to be less cross-linked and exhibit altered physicochemical properties. [, ] These changes can impact the degradability of plant biomass, often making it more susceptible to enzymatic hydrolysis, which is beneficial for biofuel production and pulping processes. [, , , , ]

Q7: How does coniferaldehyde participate in radical coupling reactions during lignin polymerization?

A7: Coniferaldehyde, like traditional monolignols, undergoes radical coupling reactions mediated by enzymes like peroxidase and H2O2. [, , ] These reactions can occur between coniferaldehyde units themselves or with other lignin monomers, contributing to the structural diversity of lignin.

Q8: What are the major reaction pathways of coniferaldehyde with hydrogen peroxide and peracetic acid during bleaching?

A8: Both hydrogen peroxide and peracetic acid react with coniferaldehyde, cleaving its side chain either between the α, β double bond or the β, γ bond. [] Peracetic acid is generally more effective due to a faster reaction rate and less likelihood of generating new chromophores. []

Q9: Can coniferaldehyde be used as a precursor for the synthesis of other valuable compounds?

A9: Yes, feeding experiments with hairy root cultures demonstrate that coniferaldehyde can be used as a precursor for lignan production. [] For instance, adding coniferaldehyde to the culture media of Linum album hairy roots significantly enhanced the accumulation of lariciresinol and pinoresinol. []

Q10: Does coniferaldehyde possess any notable biological activities?

A10: Coniferaldehyde exhibits several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ] It has shown promising results in preclinical studies for its potential to ameliorate metabolic disorders and Alzheimer's disease pathology. [, , ]

Q11: How does coniferaldehyde exert its neuroprotective effects in Alzheimer's disease models?

A11: Coniferaldehyde acts as an agonist of NF-E2-related factor 2 (Nrf2), a transcription factor involved in cellular defense mechanisms. [, ] By activating Nrf2 and its downstream targets, coniferaldehyde promotes neuronal viability, enhances Aβ clearance, reduces Aβ deposits, and preserves learning and memory function in AD mouse models. [, ]

Q12: What are the potential implications of coniferaldehyde's anti-platelet aggregation activity?

A12: Coniferaldehyde and related compounds from Cinnamomum cassia exhibit potent inhibitory effects on platelet aggregation induced by various agonists. [] This activity suggests its potential for developing treatments for cardiovascular diseases associated with platelet aggregation and thrombosis. []

Q13: What is the environmental impact of coniferaldehyde released during wood processing?

A13: While coniferaldehyde itself has not been extensively studied for its environmental impact, it is a natural component of wood and contributes to the chemical complexity of wood extracts and effluents generated during processing. [] Further research is needed to fully understand its fate and effects in the environment.

Q14: What analytical techniques are used to study the incorporation of coniferaldehyde into lignin?

A14: A combination of techniques is employed to analyze coniferaldehyde incorporation in lignin. These include:

- NMR spectroscopy: Provides detailed structural information on lignin polymers, including the presence and linkage types of coniferaldehyde units. [, , , ]

- Thioacidolysis: A chemical degradation method used to quantify lignin content and determine the monomer composition, revealing the relative abundance of coniferaldehyde-derived units. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Enables the identification and quantification of coniferaldehyde and its degradation products, especially after specific chemical treatments or pyrolysis. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.